Dimethyl 5-amino-4-hydroxyisophthalate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 5-amino-4-hydroxybenzene-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-15-9(13)5-3-6(10(14)16-2)8(12)7(11)4-5/h3-4,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYVNTDBTBWXJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)N)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Exploration of Bioactivity and Mechanistic Research on Dimethyl 5 Amino 4 Hydroxyisophthalate and Its Structural Analogues
Enzyme Inhibition Studies
In silico methodologies, including computational assessments and molecular simulations, have been pivotal in predicting the potential for hydroxyisophthalate derivatives to act as enzyme inhibitors. These studies provide a foundational understanding of the molecular interactions that may underlie their biological effects.
Inhibition of acetylcholinesterase (AChE), an enzyme critical for breaking down the neurotransmitter acetylcholine, is a key therapeutic strategy for conditions like Alzheimer's disease. Computational screening of compounds for their AChE inhibitory potential is a common first step in drug discovery. This process involves using software to predict how strongly a compound (a ligand) will bind to an enzyme's active site.
For related compounds, such as certain benzylidenechroman-4-one and isatin-linked dihydrothiazole derivatives, these in silico studies have demonstrated promising binding affinities to AChE. The assessments typically evaluate parameters like binding energy, which indicates the stability of the ligand-enzyme complex. A lower binding energy suggests a more stable and potentially more effective inhibitory interaction. These computational approaches allow for the rapid screening of many molecules to identify promising candidates for further experimental validation.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. For potential AChE inhibitors, docking simulations are used to visualize how the molecule fits into the enzyme's active site and which specific amino acid residues it interacts with. These interactions often involve hydrogen bonds and hydrophobic interactions with key residues in the catalytic and peripheral anionic sites of AChE.
Molecular dynamics simulations can further refine these predictions by simulating the movement of atoms in the ligand-enzyme complex over time, confirming the stability of the predicted binding mode. For example, studies on various potential inhibitors have used software like AutoDock Vina to perform the docking analysis, followed by visualization tools to analyze the specific interactions. nih.gov This detailed molecular view is crucial for understanding the mechanism of inhibition and for designing more potent and selective inhibitors.
Table 1: Illustrative Data from Molecular Docking Studies of Potential AChE Inhibitors This table is a conceptual representation of typical data generated in molecular docking studies for enzyme inhibitors and is not specific to Dimethyl 5-amino-4-hydroxyisophthalate.
| Compound Class | Predicted Binding Energy (kcal/mol) | Key Interacting AChE Residues | Type of Interaction |
| Benzylidenechroman-4-one Derivatives | -8.0 to -11.5 | Tyr121, Trp279, Phe330 | Hydrogen Bonds, Pi-Alkyl |
| Isatin-Linked Thiazoles | -7.5 to -10.2 | Trp84, Tyr334, His440 | Pi-Pi Stacking, Hydrogen Bonds |
| Hydroxyisophthalate Analogues (Hypothetical) | -6.5 to -9.8 | Ser200, Trp84, Tyr130 | Hydrogen Bonds, Van der Waals |
Antimicrobial Activity Investigations
Investigations into the antimicrobial properties of this compound and its analogues are emerging, with current understanding largely inferred from studies on related chemical structures. These studies explore the potential for these compounds to combat bacterial and fungal pathogens.
While specific studies on the antibacterial properties of Diethyl 5-amino-4-hydroxyisophthalate are not widely documented in the available literature, research on broader classes of related compounds, such as 4-hydroxyisophthalic acid derivatives, provides valuable insights. A study on a series of 1,3-bis-anilides of 4-hydroxyisophthalic acid demonstrated that certain derivatives, particularly those with nitro and halogen substitutions, exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, other research has shown that polyhalo isophthalonitrile derivatives can strongly inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus. nih.gov The presence of an amino group in other heterocyclic compounds, such as 5-aminoorotic acid derivatives and 8-hydroxyquinoline derivatives, has also been associated with antibacterial properties. nih.govresearchgate.net These findings suggest that the amino-hydroxyisophthalate scaffold is a promising area for the development of new antibacterial agents.
Insights into potential antifungal activity can be drawn from studies on thiophene derivatives, which share some structural similarities with isophthalate (B1238265) esters. Thiophene-based compounds have demonstrated notable antifungal effects against a range of pathogenic fungi. For instance, one thiophene derivative showed good activity against Cryptococcus neoformans and moderate activity against Candida species. Another study highlighted a thiophene compound that was effective against fluconazole-resistant Candida strains. mdpi.com The effectiveness of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 2: Antifungal Activity of Selected Thiophene Derivatives Data is based on findings for related thiophene compounds to infer potential activity.
| Compound/Derivative | Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| Thiophene Derivative 5CN05 | Candida species | 270-540 µg/mL | nih.gov |
| Thiophene Derivative 5CN05 | Cryptococcus neoformans | 17 µg/mL | nih.gov |
| 2-amino-thiophene Derivative (2AT) | Fluconazole-resistant Candida spp. | 100-200 µg/mL | mdpi.com |
Based on studies of structurally related antimicrobial compounds, several mechanisms of action can be proposed for how this compound and its analogues might exert their effects on microbial cells.
One potential mechanism is the disruption of cell membrane integrity . The lipophilic nature of the ester groups could facilitate insertion into the bacterial cell membrane, leading to increased permeability, leakage of essential cellular components, and eventual cell lysis.
Another proposed mechanism is the inhibition of essential enzymes . The compound could potentially bind to and inhibit enzymes crucial for microbial metabolism, DNA replication, or cell wall synthesis. For example, some antibacterial agents target enzymes like dihydroorotase, which is involved in nucleotide synthesis. nih.gov
Furthermore, the generation of oxidative stress is a common antimicrobial mechanism. The molecule could stimulate the production of reactive oxygen species (ROS) within the microbial cell. This leads to widespread damage to vital cellular components like proteins, lipids, and DNA, overwhelming the microbe's antioxidant defenses and causing cell death.
Finally, for antifungal action, some thiophene derivatives have been shown to induce cellular changes consistent with apoptosis , or programmed cell death. This includes processes like chromatin condensation, suggesting a mechanism that targets the fundamental survival pathways of the fungal cell. mdpi.com
Research into Other Biological Modulations (based on general isophthalate literature)
While a significant body of research has focused on the modulation of Protein Kinase C (PKC) by isophthalate derivatives, the versatile isophthalate scaffold has been incorporated into compounds designed to interact with other biological targets. Investigations into the broader isophthalate literature reveal a notable focus on developing potent antiviral agents, acting through distinct mechanisms such as viral entry and enzyme inhibition.
Antiviral Activity
Derivatives of isophthalic acid have been synthesized and evaluated as inhibitors of various viruses, demonstrating significant potential in antiviral research. The structural features of the isophthalate moiety have been shown to be crucial for the biological activity in several classes of these inhibitors.
Viral Entry Inhibition
A notable area of research involves the use of isophthalic acid as a key component in complex molecules designed to block viral entry into host cells, particularly for Human Immunodeficiency Virus (HIV) and Enterovirus A71 (EV-A71). In these studies, the isophthalic acid moiety is often attached to a central scaffold, typically featuring multiple tryptophan residues.
Research has demonstrated that the presence of the distal isophthalic acid group is essential for potent antiviral activity. A series of tryptophan-based derivatives showed that their ability to inhibit viral entry is highly dependent on this feature. One of the most potent compounds to emerge from this research is AL-534 , a tetrapodal tryptophan derivative. This compound incorporates an isophthalic acid moiety separated from the tryptophan indole ring by a short alkyl urea linker. It has demonstrated remarkable potency, with subnanomolar efficacy against various clinical isolates of EV-A71, a level of activity previously seen only with much larger dendrimeric structures nih.govsci-hub.box. The antiviral activity of these compounds appears to be largely independent of the stereochemistry of the tryptophan component but highly reliant on both the tryptophan unit and the terminal isophthalate group sci-hub.box.
| Compound | Virus Target(s) | Reported Activity (EC₅₀) | Key Finding |
| AL-471 | HIV, EV-A71 | 0.04 µM (EV-A71) | Prototype compound with isophthalic acid directly attached to tryptophan indole ring. sci-hub.box |
| AL-534 (Compound 23) | EV-A71 | 0.02 µM (BrCr strain); Subnanomolar against clinical isolates | Insertion of a short linker between the tryptophan and isophthalic acid moiety enhanced potency significantly. nih.govsci-hub.box |
| Truncated Analogue (Compound 40) | HIV-2 | 4.83 µM | A tryptophan-less analogue showed activity against HIV-2, but not HIV-1, highlighting the structural requirements for activity. sci-hub.box |
Enzyme Inhibition
Beyond blocking viral entry, isophthalate derivatives have been successfully designed as inhibitors of critical viral enzymes. Specifically, isophthalamide-based ligands have been incorporated into novel inhibitors of the HIV-1 protease, an enzyme essential for the lifecycle of the virus.
In one such study, researchers designed a series of potent HIV-1 protease inhibitors using substituted isophthalamide structures as P2-P3 ligands. These ligands are designed to interact with the S1-S3 subsites of the protease active site. Modeling suggested that the carboxamide functionalities of the isophthalamide ligand could form crucial hydrogen bonds with amino acid residues in the enzyme's backbone, such as Gly-27 and Asp-29. The synthesized compounds displayed excellent enzyme inhibitory potency, which translated to significant antiviral activity in cell-based assays. For instance, inhibitor 5n , which features a dimethyloxazole substitution, was found to be a highly potent compound, inhibiting the HIV-1 protease with a Ki of 0.17 nM and demonstrating an antiviral IC₅₀ of just 14 nM researchgate.net. An X-ray crystal structure of a closely related inhibitor (5o ) complexed with HIV-1 protease confirmed the binding mode and provided detailed molecular insights into the ligand-enzyme interactions researchgate.net.
| Compound | Target Enzyme | Enzyme Inhibition (Kᵢ) | Antiviral Activity (IC₅₀) |
| Inhibitor 5f (morpholine derivative) | HIV-1 Protease | 0.44 nM | 50 nM |
| Inhibitor 5g (N-methylpiperazine derivative) | HIV-1 Protease | 0.36 nM | 63 nM |
| Inhibitor 5n (dimethyloxazole derivative) | HIV-1 Protease | 0.17 nM | 14 nM |
Data sourced from a study on isophthalamide-derived HIV-1 protease inhibitors researchgate.net.
These findings underscore the utility of the isophthalate scaffold in medicinal chemistry beyond its application as a PKC modulator, highlighting its role in the development of potent antiviral agents that function through specific, well-defined molecular mechanisms.
Applications in Advanced Materials and Functional Molecules
Role as a Building Block in Polymer Science and Dendrimer Synthesis
The unique trifunctional nature of the core isophthalate (B1238265) structure enables its use in the creation of hyperbranched polymers and precisely engineered dendritic molecules.
A key application of this chemical family is in the synthesis of dendrimers, which are nano-sized, radially symmetric molecules with a well-defined, monodisperse structure. nih.gov Specifically, a derivative, Dimethyl 5-hydroxyisophthalate, has been utilized as a novel building block for preparing sterically crowded polyether dendrons. sigmaaldrich.comsigmaaldrich.com The synthesis strategy often involves a multi-step process that leverages the reactivity of the hydroxyl group.
A common synthetic route involves an initial O-allylation of the hydroxyl group on the isophthalate ring, followed by a Claisen rearrangement. sigmaaldrich.comsigmaaldrich.com This sequence of reactions is crucial for creating the branched structure characteristic of dendrons. Dendrons, which are wedge-shaped sections of a dendrimer, can be synthesized in a stepwise fashion, allowing for precise control over the size and number of terminal functional groups. nih.gov These polyether and oligoether dendrons are important in various fields, including drug delivery and materials science, due to their unique structural and physical properties. nih.gov
Dimethyl 5-hydroxyisophthalate has been shown to undergo condensation polymerization with poly(ethylene glycol) (PEG). sigmaaldrich.com This reaction, often catalyzed by enzymes such as lipase, results in the formation of novel copolyesters. sigmaaldrich.com The incorporation of the rigid aromatic isophthalate unit into the flexible PEG backbone modifies the physical and chemical properties of the resulting polymer, such as its thermal stability and mechanical strength. researchgate.net
The ability to copolymerize with well-established polymers like PEG opens up possibilities for creating advanced materials with tailored characteristics. nih.govmdpi.com For instance, such copolymers could find applications in the biomedical field as materials for drug delivery systems or biocompatible implants. nih.govexpresspolymlett.com The functional groups on the isophthalate ring (amino and hydroxyl) provide sites for further modification or for imparting specific properties, such as dyeability, to the polymer. researchgate.net
| Isophthalate Derivative | Co-monomer / Polymer System | Polymerization Type | Resulting Polymer Class | Potential Application |
|---|---|---|---|---|
| Dimethyl 5-hydroxyisophthalate | Poly(ethylene glycol) (PEG) | Lipase-catalyzed condensation | Copolyester | Biomaterials |
| Sodium Dimethyl 5-sulfoisophthalate | Bis(hydroxyethyl) terephthalate (B1205515) (BHET) | Polycondensation | Cationic Dyeable Polyester (B1180765) | Textiles |
| 5-Aminoisophthalic acid | Diisocyanates | Polycondensation | Polyamide | Advanced Materials |
Development of Supramolecular Assemblies and Coordination Polymers
The isophthalate scaffold is instrumental in the field of supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures. This is particularly evident in the construction of metal-organic frameworks (MOFs).
Metal-organic frameworks (MOFs) are a class of crystalline materials consisting of metal ions or clusters linked together by organic ligands. nih.govnih.gov Derivatives of Dimethyl 5-amino-4-hydroxyisophthalate, such as 5-aminoisophthalic acid and its N-functionalized analogues, are excellent candidates for MOF ligands. researchgate.netmdpi.com The carboxylate groups can coordinate to metal centers, while the amino group can be used to tune the electronic properties of the framework or to introduce further functionality.
For example, the tetracarboxylic acid ligand 5-(bis(4-carboxybenzyl)amino)isophthalic acid, derived from a 5-aminoisophthalate core, has been used to construct a series of new MOFs with zinc, manganese, cadmium, and lead. researchgate.net These materials exhibit diverse network structures, from 2D layers to complex 3D frameworks. researchgate.net The properties of the resulting MOF, such as its porosity, stability, and catalytic activity, are directly influenced by the geometry and functionality of the isophthalate-based ligand. nih.govresearchgate.net
| Ligand | Metal Ion | Resulting MOF | Structural Dimensionality | Reported Application |
|---|---|---|---|---|
| 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Zn(II) | [Zn2L]n | 3D | Photocatalysis researchgate.net |
| 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Mn(II) | [Mn(H2L)(H2O)]n | 3D | Photocatalysis, Magnetism researchgate.net |
| 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Cd(II) | [Cd(H2L)(H2O)2]n·nH2O | 2D | Photocatalysis researchgate.net |
| 5-aminoisophthalic acid | Dy(III) | - | 2D | Luminescence, Sensing mdpi.com |
The process of MOF formation is a prime example of molecular self-assembly, where the final structure is dictated by the chemical information encoded in its building blocks. The structure of the 5-aminoisophthalate-derived ligand plays a critical role in directing this assembly. The angle between the two carboxylate groups on the isophthalate ring, combined with the coordination preference of the chosen metal ion, determines the topology and dimensionality of the resulting network. researchgate.net
For instance, the use of a flexible N-substituted isophthalic acid ligand can lead to the formation of complex 3D networks, while in other conditions, the same ligand might form 2D layered structures. researchgate.net Furthermore, non-covalent interactions, such as hydrogen bonding involving the amino group and π-π stacking between the aromatic rings, can further guide the assembly process, leading to the formation of intricate three-dimensional supramolecular networks from lower-dimensional coordination polymers. nih.gov This ability to control the final architecture is crucial for designing materials with specific properties for applications in gas storage, separation, and catalysis. nih.gov
Chemosensor and Fluorescent Probe Design
The inherent fluorescence of the aromatic isophthalate core, combined with the ability to introduce functional groups that can interact with specific analytes, makes these compounds attractive for the development of chemosensors.
MOFs built with 5-aminoisophthalic acid and luminescent metal ions, such as lanthanides like dysprosium(III), can exhibit intense photoluminescence properties. mdpi.com The emission from these materials can be sensitive to the presence of certain solvent molecules or other analytes, making them potential chemical sensors. mdpi.com The framework structure can provide selectivity, while the change in luminescence provides a detectable signal.
Beyond MOFs, discrete molecules derived from 5-aminoisophthalate have been designed as highly selective fluorescent chemosensors. A notable example is a sensor for copper ions (Cu²⁺) created by synthesizing a 5-aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole. nih.gov In this design, the isophthalate unit serves as the structural backbone and part of the fluorophore system. The triazole and kojic acid components act as a specific binding site for Cu²⁺ ions. Upon binding of copper, the fluorescence of the molecule is quenched, providing a clear signal for the detection of the metal ion. nih.gov This demonstrates how the isophthalate scaffold can be integrated into a sophisticated molecular sensor through "click" chemistry, highlighting its modularity and utility in creating functional molecular systems. nih.gov
Principles for Selective Metal Ion Detection (e.g., Al³⁺, Zn²⁺) using Isophthalate-Derived Scaffolds
The isophthalate framework, particularly when functionalized with donor groups like amino (-NH₂) and hydroxyl (-OH), serves as an excellent platform for designing selective metal ion sensors. The fundamental principle behind this selectivity lies in the specific coordination chemistry between the functional groups of the sensor molecule and the target metal ion.
The detection of metal ions such as aluminum (Al³⁺) and zinc (Zn²⁺) by fluorescent probes derived from isophthalate scaffolds is a subject of significant research interest. nih.govnih.gov The design of these chemosensors often involves creating a binding pocket where the size, charge, and coordination preferences of the target ion are complementary to the arrangement of ligating atoms in the sensor molecule. The amino and hydroxyl groups on the isophthalate ring can act as binding sites, forming stable complexes with metal ions.
The selectivity for a particular metal ion is governed by several factors:
Hard and Soft Acid-Base (HSAB) Theory: The oxygen and nitrogen atoms of the hydroxyl and amino groups are hard bases, which tend to form strong coordinate bonds with hard acids like Al³⁺. Zn²⁺ is a borderline acid and also interacts favorably with these donor atoms.
Ionic Radius and Coordination Geometry: The spatial arrangement of the binding sites on the isophthalate scaffold can be tailored to match the specific ionic radius and preferred coordination geometry of the target metal ion. This "lock-and-key" model enhances the selectivity of the sensor.
Chelation Effect: Isophthalate-derived ligands can act as chelating agents, binding to a single metal ion at multiple points. This chelation results in the formation of a stable ring structure (chelate), which is entropically more favorable than the binding of monodentate ligands, leading to higher association constants. nih.gov
For instance, Schiff base-type fluorescent probes, which can be synthesized from amino-functionalized isophthalates, have demonstrated pH-dependent dual selectivity for Zn²⁺ and Al³⁺. nih.gov The stoichiometry of the probe-metal complex, often determined to be 1:1 or 2:1, is crucial for understanding the binding mechanism. nih.govnih.gov
The following table summarizes the detection limits and association constants for representative fluorescent probes designed for Al³⁺ and Zn²⁺ detection, illustrating the sensitivity and binding affinity achievable with such systems.
| Probe | Target Ion | Detection Limit (M) | Association Constant (Kₐ) (M⁻¹) |
| Schiff base probe (glutamide) | Zn²⁺ | 5.5 x 10⁻⁸ | 4.27 x 10⁴ |
| Schiff base probe (glutamide) | Al³⁺ | 1.27 x 10⁻⁷ | 3.50 x 10⁹ |
| Diarylethene-based probe | Al³⁺ | 6.7 x 10⁻⁹ | 2.7 x 10⁴ |
| Diarylethene-based probe | Zn²⁺ | 3.7 x 10⁻⁸ | 1.98 x 10⁵ |
This table presents data for illustrative purposes based on published research on fluorescent probes for metal ion detection. nih.govnih.gov
Investigation of Fluorescent Quenching and Enhancement Mechanisms
Fluorescence spectroscopy is a highly sensitive technique used in chemosensors due to its potential for low detection limits and real-time analysis. mdpi.comemu.edu.tr The interaction between an isophthalate-derived sensor and a metal ion typically results in a change in the sensor's fluorescence properties, either through quenching (decrease in intensity) or enhancement (increase in intensity). Understanding the underlying mechanisms is critical for designing efficient sensors.
Fluorescent Quenching Mechanisms: Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. Common mechanisms include:
Photoinduced Electron Transfer (PET): In this process, an electron is transferred from an excited state of the fluorophore to the analyte, or vice versa. nih.gov For PET to occur, the donor and acceptor molecules must be in close proximity. nih.gov The presence of electron-rich amino groups on the isophthalate scaffold can facilitate PET, leading to quenching. Upon binding with a metal ion, the energy levels of the donor orbitals can be altered, potentially inhibiting PET and causing a "turn-on" fluorescence response.
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process between two light-sensitive molecules (a donor and an acceptor). mdpi.com The efficiency of FRET is highly dependent on the distance between the donor and acceptor. While less common for small molecule sensors, it is a key mechanism in more complex systems.
Heavy Atom Effect: The presence of heavy atoms, such as certain transition metals (e.g., Hg²⁺), can enhance the rate of intersystem crossing from the singlet excited state to the triplet state. This non-radiative pathway competes with fluorescence, leading to a decrease in emission intensity.
Fluorescent Enhancement Mechanisms: Fluorescence enhancement is often a more desirable outcome for sensing applications as it provides a "turn-on" signal against a dark background, improving sensitivity.
Chelation-Enhanced Fluorescence (CHEF): This is one of the most common mechanisms for fluorescence enhancement in metal ion sensors. semanticscholar.org In the free ligand, processes like PET or C=N isomerization can lead to non-radiative decay, quenching fluorescence. semanticscholar.org Upon chelation with a metal ion, the ligand's conformation becomes more rigid, and the electron-donating character of the binding sites is reduced. This rigidity and electronic change can block the non-radiative decay pathways, leading to a significant increase in fluorescence quantum yield. semanticscholar.org For example, the addition of Al³⁺ or Zn²⁺ to certain fluorescent probes has been shown to enhance fluorescence intensity by over 100-fold. nih.govsemanticscholar.org
Inhibition of Photoinduced Electron Transfer (PET): As mentioned earlier, if the free sensor molecule is designed to have its fluorescence quenched by a PET process, the binding of a metal ion can disrupt this process. The metal ion coordinates with the electron-donating group (e.g., the amino group on the isophthalate ring), lowering its energy level and making the electron transfer thermodynamically unfavorable. This inhibition of PET results in a "turn-on" fluorescent signal.
The choice of fluorophore, the nature of the binding site derived from the isophthalate scaffold, and the specific target analyte all play a role in determining whether fluorescence quenching or enhancement will be observed. mdpi.com
Application in Sensing Specific Chemical or Biological Analytes
Beyond metal ions, scaffolds derived from isophthalic acid and its analogs are versatile platforms for the detection of other chemical and biological analytes. dergipark.org.tr The functional groups on the aromatic ring can be readily modified to introduce specific recognition elements for a wide range of targets.
Sensing of Nitroaromatic Compounds: Nitroaromatic compounds are common components of industrial explosives and are significant environmental pollutants. Schiff bases derived from 5-aminoisophthalic acid have been investigated as fluorimetric sensors for these compounds. dergipark.org.tr The sensing mechanism is typically based on fluorescence quenching. The electron-deficient nature of nitroaromatics facilitates an electron transfer from the excited state of the electron-rich Schiff base, leading to a decrease in fluorescence intensity. Studies have shown that these sensors can exhibit high sensitivity for compounds like 2,4-dinitrophenol (B41442) (DNP) and 1,3,5-trinitrophenol (TNP), with detection limits in the micromolar range. dergipark.org.tr
Sensing of Other Metal Ions: The versatility of the isophthalate scaffold allows for the design of sensors for a variety of metal ions beyond Al³⁺ and Zn²⁺. By modifying the binding pocket or the attached signaling unit, selectivity can be tuned for other environmentally or biologically relevant ions. For example, derivatives of 5-aminoisophthalic acid have been shown to be selective sensors for Fe³⁺ and Hg²⁺ ions, operating through fluorescence quenching mechanisms. dergipark.org.tr Similarly, a kojic acid-appended bis-1,2,3-triazole derived from 5-aminoisophthalate has been developed as a fluorescent chemosensor for Cu²⁺. nih.gov
Potential for Biological Sensing: The development of chemosensors for biological analytes is a rapidly growing field. mdpi.com While specific applications of this compound for biological sensing are not yet widely reported, the core structure holds potential. The amino group can be used as a handle to attach biomolecules or other recognition moieties. For instance, probes with good cell permeability have been used to sense intracellular Zn²⁺ and Al³⁺ through bioimaging, demonstrating the potential for applying these systems in complex biological media. nih.gov
The research into isophthalate-derived sensors highlights a modular approach to design, where the central scaffold provides a stable framework that can be systematically functionalized to achieve high sensitivity and selectivity for a diverse range of analytes.
Derivatives and Chemical Modifications of Dimethyl 5 Amino 4 Hydroxyisophthalate
Systematic Structural Modifications at the Amino and Hydroxyl Positions
The amino and hydroxyl groups on the aromatic ring of Dimethyl 5-amino-4-hydroxyisophthalate are primary sites for chemical derivatization, allowing for the introduction of a wide array of functional groups that can significantly alter the molecule's characteristics.
The aromatic amino group can undergo a variety of chemical transformations. Acylation, the reaction with acyl chlorides or anhydrides, can be used to introduce amide functionalities. For instance, the chemoselective monoacetylation of the amino group in 2-aminophenol (B121084) to yield N-(2-hydroxyphenyl)acetamide has been achieved using enzymatic catalysts like Novozym 435. acs.org This selective acylation highlights the potential to modify the amino group while leaving the hydroxyl group intact, thereby altering properties such as solubility and hydrogen bonding capabilities. Similarly, alkylation of the amino group can be performed. Selective N-alkylation of aminophenols can be achieved through condensation with aldehydes followed by reduction. researchgate.netumich.edu
The phenolic hydroxyl group is also amenable to a range of modifications. O-alkylation can be accomplished to introduce ether linkages. The selective O-alkylation of aminophenols has been demonstrated by first protecting the more nucleophilic amino group, for example, through the formation of an imine with benzaldehyde, followed by alkylation of the hydroxyl group and subsequent deprotection. researchgate.netumich.edu This strategy allows for the introduction of various alkyl or aryl groups, which can influence the compound's lipophilicity and steric profile.
Diazotization of the amino group offers another route to a diverse range of derivatives. The reaction of an aromatic amine with nitrous acid generates a diazonium salt, which is a versatile intermediate. For example, the diazotization of p-aminophenol is a key step in the synthesis of various azo dyes. scialert.net This diazonium intermediate can undergo a variety of subsequent reactions, including Sandmeyer reactions to introduce halides, or coupling reactions to form azo compounds, thereby significantly expanding the chemical space accessible from the parent molecule.
Table 1: Examples of Systematic Structural Modifications at the Amino and Hydroxyl Positions
| Modification Type | Reagents and Conditions | Resulting Functional Group | Potential Impact on Properties |
| Amino Group Acylation | Acyl chloride or anhydride, base | Amide | Increased stability, altered solubility and hydrogen bonding |
| Amino Group Alkylation | Aldehyde followed by a reducing agent (e.g., NaBH4) | Secondary or tertiary amine | Increased basicity, altered lipophilicity |
| Diazotization | Sodium nitrite, acid (e.g., HCl) | Diazonium salt | Versatile intermediate for further functionalization |
| Hydroxyl Group Alkylation | Alkyl halide, base (after amino group protection) | Ether | Increased lipophilicity, altered steric hindrance |
| Hydroxyl Group Acylation | Acyl chloride or anhydride, base | Ester | Protection of the hydroxyl group, altered reactivity |
Ester Group Transformations and Their Impact on Reactivity and Functionality
The two methyl ester groups of this compound provide additional handles for chemical modification, influencing the molecule's reactivity, solubility, and potential for polymerization or further conjugation.
One of the most fundamental transformations is the hydrolysis of the ester groups to the corresponding carboxylic acids. This can be achieved under acidic or basic conditions. Selective monohydrolysis of symmetric diesters, such as dialkyl malonates, has been reported using water-mediated reactions, which could potentially be applied to achieve mono- or di-acid derivatives of the isophthalate (B1238265). researchgate.net The resulting carboxylic acid groups dramatically increase water solubility and provide new reactive sites for amidation or esterification with other molecules. For instance, the hydrolysis of dimethyl isophthalate is a key step in certain polyester (B1180765) synthesis processes. atamankimya.com
The ester groups can also be converted into amides through aminolysis. The direct amidation of esters with amines, sometimes catalyzed by transition metals like manganese, offers a route to a wide range of N-substituted amides. organic-chemistry.org This transformation replaces the ester linkage with a more robust amide bond and allows for the introduction of diverse functionalities depending on the nature of the amine used. This can be particularly useful for attaching polymers or biomolecules.
Table 2: Impact of Ester Group Transformations on Reactivity and Functionality
| Transformation | Reagents and Conditions | Resulting Functional Group | Impact on Reactivity and Functionality |
| Hydrolysis | Acid or base, water | Carboxylic acid | Increased water solubility, provides a site for amidation/esterification |
| Amidation | Amine, catalyst (optional) | Amide | Forms a stable amide bond, allows for the introduction of new functionalities |
| Transesterification | Alcohol, acid or base catalyst | Different ester | Modifies steric and electronic properties, alters solubility |
Conjugation with Other Functional Moieties for Multi-Component Systems
The functional groups of this compound serve as anchor points for conjugation to other molecules, enabling the creation of complex, multi-component systems with tailored properties.
The carboxylic acid derivatives obtained from ester hydrolysis can be conjugated to a variety of molecules. For example, isophthalic acid derivatives have been used as building blocks for the synthesis of coordination polymers and metal-organic frameworks (MOFs). nih.gov The geometry of the isophthalate unit directs the assembly of these extended structures.
Furthermore, the amino and hydroxyl groups can be utilized for conjugation to polymers or nanoparticles. For instance, isophthalic acid-based ligands have been synthesized and used to coat metal oxide nanoparticles, imparting new surface properties to the nanoparticles. nih.gov The ability to conjugate small molecules to nanoparticles is a rapidly growing field with applications in drug delivery and diagnostics. nih.govcreative-biolabs.com
The principles of multicomponent reactions can also be applied to create complex molecular architectures. Isocyanide-based multicomponent reactions, for example, allow for the one-pot synthesis of highly functionalized molecules from three or more starting materials. mdpi.comrsc.org The functional groups on this compound could potentially participate in such reactions to generate novel heterocyclic systems or polymers. The development of such multi-component systems opens up possibilities for creating materials with advanced functions, such as those used in theranostics, where a single molecule combines therapeutic and diagnostic capabilities. rsc.org
Future Research Directions and Emerging Applications
Integration into Combinatorial Chemistry and High-Throughput Screening for Novel Leads
The structure of Dimethyl 5-amino-4-hydroxyisophthalate makes it an attractive building block for combinatorial chemistry and high-throughput screening (HTS) campaigns aimed at discovering novel bioactive compounds. The presence of multiple reactive sites—the amino and hydroxyl groups—allows for the facile generation of large, diverse libraries of derivatives.
In a typical combinatorial approach, the core scaffold of this compound could be systematically modified. For instance, the amino group can be readily acylated, alkylated, or arylated, while the hydroxyl group can be etherified or esterified. Each of these reactions can be performed with a wide array of building blocks, leading to a vast number of unique compounds.
Potential Applications in Drug Discovery:
| Therapeutic Area | Potential Moieties to Add | Rationale |
| Oncology | Heterocyclic rings, sulfonyl groups | Introduction of pharmacologically active groups known to interact with cancer-related targets. |
| Infectious Diseases | Quinolone fragments, peptide chains | Targeting bacterial or viral enzymes and processes. |
| Neurodegenerative Diseases | Moieties with antioxidant properties | Combating oxidative stress, a key factor in neurodegeneration. |
These compound libraries can then be subjected to HTS to identify "hits"—compounds that exhibit a desired biological activity. This approach significantly accelerates the early stages of drug discovery by efficiently exploring a vast chemical space.
Computational Design and Prediction of Novel Derivatives with Enhanced Properties
Computational chemistry offers powerful tools to guide the synthesis of novel this compound derivatives with tailored properties. Molecular modeling techniques can be employed to predict how modifications to the parent molecule will affect its biological activity, physicochemical properties, and potential toxicity.
Key Computational Approaches:
Quantitative Structure-Activity Relationship (QSAR): By analyzing a dataset of related compounds and their biological activities, QSAR models can be developed to predict the activity of new, unsynthesized derivatives.
Molecular Docking: This technique can predict the binding affinity and orientation of a ligand (a derivative of this compound) within the active site of a biological target, such as an enzyme or receptor. This is crucial for designing targeted therapies.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to understand the stability of the interaction and the mechanism of action.
Through these computational methods, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. For example, in the development of new enzyme inhibitors, computational screening can identify derivatives with the highest predicted binding affinities, which can then be synthesized and tested experimentally.
Exploration of Green Chemistry Principles in the Synthesis and Application of this compound
Future research will likely focus on developing more environmentally friendly methods for the synthesis and application of this compound and its derivatives. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances.
Potential Green Chemistry Strategies:
| Green Chemistry Principle | Application in Synthesis/Use of this compound |
| Use of Renewable Feedstocks | Investigating biosynthetic pathways or using bio-based starting materials for the synthesis of the isophthalate (B1238265) core. |
| Catalysis | Employing reusable catalysts, such as enzymes or solid-supported catalysts, to improve reaction efficiency and reduce waste. |
| Safer Solvents and Auxiliaries | Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. |
| Designing for Degradation | Designing derivatives that are biodegradable after their intended use, minimizing their environmental persistence. |
By incorporating these principles, the environmental footprint associated with the lifecycle of this compound can be significantly reduced, making it a more sustainable option for various applications.
Potential in Niche Scientific Fields not yet Fully Explored
The unique combination of functional groups in this compound opens up possibilities for its use in several specialized scientific areas beyond traditional drug discovery.
Emerging Application Areas:
Materials Science: The ability of the amino and hydroxyl groups to participate in hydrogen bonding and polymerization reactions makes this compound a potential monomer for the synthesis of novel polymers with specific properties, such as thermal stability or selective permeability. These polymers could find applications in areas like membrane technology or as specialty coatings.
Coordination Chemistry: The molecule can act as a ligand, binding to metal ions through its oxygen and nitrogen atoms to form coordination complexes. These complexes could exhibit interesting catalytic, magnetic, or optical properties, making them relevant for applications in catalysis, sensor technology, or as contrast agents in medical imaging.
Supramolecular Chemistry: The directional hydrogen bonding capabilities of this compound could be exploited to construct self-assembling supramolecular structures. These organized assemblies could have applications in areas such as drug delivery, nanotechnology, and the development of "smart" materials that respond to external stimuli.
Further exploration into these niche fields could uncover novel and valuable applications for this compound and its derivatives, expanding its scientific and technological impact.
Q & A
Basic: What are the established synthetic routes for dimethyl 5-amino-4-hydroxyisophthalate, and how can intermediates be characterized?
Methodological Answer:
The compound is synthesized via catalytic hydrogenation of dimethyl 4-hydroxy-5-nitroisophthalate, followed by acid hydrolysis to yield 5-amino-4-hydroxyisophthalic acid hydrochloride . Key steps include:
- Catalytic Reduction : Use hydrogen gas and a catalyst (e.g., palladium on carbon) to reduce the nitro group to an amine. Monitor reaction completion via TLC or HPLC.
- Hydrolysis : Reflux with concentrated HCl to hydrolyze ester groups to carboxylic acids. Optimize reaction time (typically 6–12 hours) to avoid side reactions.
Characterization : - NMR Spectroscopy : Confirm structural integrity by analyzing peaks for aromatic protons (δ 6.5–7.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm).
- Mass Spectrometry : Validate molecular weight (expected m/z: 225.18 for C₉H₉NO₅).
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences. The compound’s phenolic -OH and amine groups enhance polarity, favoring aqueous solubility at higher temperatures.
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (20–50% ethyl acetate) to separate ester derivatives from unreacted nitro precursors. Monitor fractions via UV absorption at 280 nm.
Critical Factors : Adjust pH during extraction (pH 4–6 stabilizes the amine group) to minimize degradation .
Advanced: How can hydrolysis conditions be optimized to maximize yield of 5-amino-4-hydroxyisophthalic acid hydrochloride?
Methodological Answer:
A factorial design approach is recommended to test variables:
Advanced: What role does this compound play in synthesizing hyperbranched polymers, and how does its structure influence copolymer properties?
Methodological Answer:
The compound serves as an AB₂ monomer for hyperbranched poly(benzoxazole) synthesis .
- Polymerization Mechanism : The amine and hydroxyl groups facilitate condensation reactions, forming rigid aromatic backbones.
- Property Modulation :
- Thermal Stability : Aromatic rings enhance decomposition temperatures (>300°C).
- Solubility : Polar functional groups improve solubility in DMF or DMSO, critical for processing.
Experimental Design :
- Vary monomer-to-initiator ratios (1:1 to 1:5) to control branching density.
- Analyze molecular weight distribution via GPC-MALS (multi-angle light scattering).
Advanced: How do computational studies explain the regioselectivity of functional group reactions in this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electronic effects.
- The amino group (-NH₂) exhibits higher nucleophilicity (Fukui function f⁻ = 0.15) than the hydroxyl group (-OH, f⁻ = 0.08), directing electrophilic attacks to the para position.
- Kinetic Studies : Monitor reaction rates with varying electrophiles (e.g., acyl chlorides vs. alkyl halides) to validate computational predictions.
Advanced: How should researchers address contradictions in reported catalytic reduction efficiencies for nitro-to-amine conversion?
Methodological Answer:
Discrepancies may arise from:
- Catalyst Loading : Higher Pd/C ratios (5–10 wt%) improve reduction efficiency but increase cost.
- Hydrogen Pressure : Optimize between 1–3 bar; suboptimal pressure leads to incomplete reduction.
Mitigation Strategies : - Replicate conditions from literature with controlled variables (e.g., solvent purity, moisture levels).
- Use in situ FTIR to track nitro group disappearance (peak at 1520 cm⁻¹).
Basic: What spectroscopic techniques are most reliable for quantifying amine group availability in this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Measure absorbance at 410 nm after derivatization with ninhydrin (forms Ruhemann’s purple; ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹).
- Potentiometric Titration : Titrate with 0.1M HCl to determine amine content (equivalence point at pH 4.5–5.0).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
